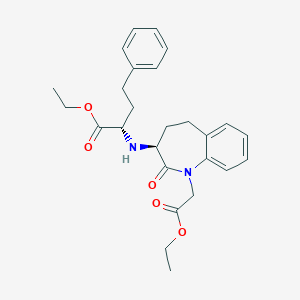

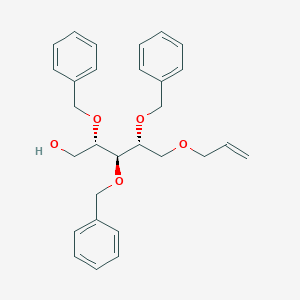

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol, or 2,3,4-Tris(benzyloxy)pentan-1-ol for short, is a synthetic compound with a wide range of applications in various scientific fields. It is a versatile molecule that can be used in laboratory experiments, as well as in drug development and medical research. Its unique structure and properties make it an attractive option for researchers looking for a compound with a high degree of specificity and selectivity.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol: is utilized in preparative organic chemistry as a versatile intermediate. It serves as a benzyloxymethyl derivative of ribose, which can be transformed into the corresponding methyl ether through hydrolysis with sodium methoxide .

Pharmaceutical Testing

This compound is employed as a high-quality reference standard in pharmaceutical testing to ensure the accuracy of analytical results. Its well-defined structure and properties make it an excellent candidate for calibration and method validation .

Influenza A H1N1 Inhibition

Research has shown that 5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol exhibits inhibitory activity against Influenza A H1N1 strains in vitro. It has a 50% inhibitory concentration (IC50) of 1 μM, indicating its potential as an antiviral agent .

Isomerization and Dimerization Reagent

The compound functions as an isomer and dimerization reagent in the preparation of propenyl derivatives. This application is crucial in the synthesis of various organic molecules, particularly in creating complex structures with multiple stereocenters .

Allyl–Allyl Cross-Coupling Reactions

5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol: is relevant in the field of allyl–allyl cross-coupling reactions. These reactions are significant for the direct construction of 1,5-dienes, which are abundant in terpenes and serve as important building blocks in chemical synthesis .

Synthesis of Branched and Linear 1,5-Dienes

The advancements in allyl–allyl cross-coupling strategies involving compounds like 5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol have provided access to a wide variety of branched and linear 1,5 dienes. These dienes are of synthetic and pharmaceutical importance, highlighting the compound’s role in the development of new drugs and materials .

Safety and Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. According to the information I found, this compound should be stored sealed in a dry environment at 2-8°C . It’s important to note that this information might not be comprehensive, and additional safety measures might be necessary.

Propiedades

IUPAC Name |

(2S,3S,4R)-2,3,4-tris(phenylmethoxy)-5-prop-2-enoxypentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O5/c1-2-18-31-23-28(33-21-25-14-8-4-9-15-25)29(34-22-26-16-10-5-11-17-26)27(19-30)32-20-24-12-6-3-7-13-24/h2-17,27-30H,1,18-23H2/t27-,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGRBWYIGUUVHW-NHKHRBQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@H]([C@H]([C@H](CO)OCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447052 |

Source

|

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol | |

CAS RN |

111549-97-4 |

Source

|

| Record name | 2,3,4-Tri-O-benzyl-5-O-prop-2-en-1-yl-D-ribitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol in the synthesis of Haemophilus influenzae type b polysaccharide fragments?

A1: (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol serves as a crucial building block in the multi-step synthesis of protected ribosylribitol derivatives []. These derivatives, in turn, are essential for constructing larger fragments of the Haemophilus influenzae type b polysaccharide. The compound acts as a precursor to the ribitol portion of the target molecule, and its various protecting groups (allyl, benzyl) allow for selective deprotection and further functionalization at specific positions during the synthesis.

Q2: Can you provide the structural characterization data for (2S,3S,4R)-5-(Allyloxy)-2,3,4-tris(benzyloxy)pentan-1-ol?

A2:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.